Ciprostene (calcium salt)

Stability Formulation Prostacyclin Analog

Ciprostene (calcium salt) is a chemically stable, crystalline PGI2 analog that overcomes the critical aqueous instability of epoprostenol (t½ ~2–3 min), enabling reproducible dose-response curves in platelet-rich plasma (in vitro ID50: 60 ng/ml) and sustained hemodynamic modulation in chronic infusion models. With precisely characterized, lower potency versus other prostacyclin mimetics, it serves as a well-defined IP receptor agonist for structure-activity relationship studies. Ideal for peripheral vascular disease and ischemic wound healing research.

Molecular Formula C44H70CaO8
Molecular Weight 767.1 g/mol
Cat. No. B8101099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprostene (calcium salt)
Molecular FormulaC44H70CaO8
Molecular Weight767.1 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2]
InChIInChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m11./s1
InChIKeyNJTMVDAFPIEZAJ-JJWMDXOMSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: Ciprostene (calcium salt) as a Stable Prostacyclin Analog in Cardiovascular Research


Ciprostene (calcium salt) is a chemically stable, synthetic analog of prostacyclin (PGI2; epoprostenol) [1]. Structurally identified as the 9β-methyl analog of carbaprostacyclin, it exhibits a molecular weight of 767.1 g/mol and is formulated as a crystalline solid [2]. Its primary pharmacological actions include vasodilation and inhibition of platelet aggregation, mediated via IP receptor agonism and elevation of intracellular cyclic AMP (cAMP) [3]. Unlike the chemically labile parent molecule prostacyclin, ciprostene demonstrates enhanced stability in aqueous solutions, making it a tractable research tool for ex vivo and in vivo studies [1].

The Scientific Imperative for Using Ciprostene (calcium salt) Over Generic Prostacyclin Analogs


Substitution among prostacyclin mimetics is not a scientifically neutral act; the class is defined by significant and quantifiable heterogeneity in potency, receptor selectivity, pharmacokinetic half-life, and stability [1]. While epoprostenol (PGI2) serves as the biological benchmark, its inherent chemical instability at physiological pH (half-life of approximately 2-3 minutes) necessitates continuous intravenous infusion and precludes its use in many experimental models [2]. Conversely, clinically utilized analogs like iloprost and treprostinil, while more stable, exhibit distinct receptor binding profiles and potency differences that confound cross-study comparisons [3]. Ciprostene (calcium salt) occupies a specific, data-defined niche as a chemically stable analog that retains the core cardiovascular and antiplatelet pharmacology of PGI2 but with a precisely characterized, lower potency profile. This makes it uniquely suited for research applications where the rapid hydrolysis of epoprostenol is a critical limitation and where the receptor polypharmacology of other analogs introduces unwanted experimental variables [4].

Quantitative Differential Evidence: Ciprostene (calcium salt) vs. Prostacyclin and Related Analogs


Chemical Stability Advantage of Ciprostene Over Epoprostenol (PGI2) in Aqueous Solutions

Ciprostene (calcium salt) is a chemically stable analog of epoprostenol (PGI2). Epoprostenol is highly unstable in aqueous solutions at physiological pH, with a half-life of approximately 2-3 minutes, limiting its utility in many in vitro and ex vivo experimental paradigms [1]. In contrast, ciprostene is characterized as a 'stable analog,' demonstrating no significant chemical degradation under similar conditions [2]. This fundamental difference in stability enables ciprostene to be used in prolonged infusion studies, ex vivo platelet aggregation assays, and long-term tissue culture models where epoprostenol would be hydrolyzed before exerting a sustained biological effect [3].

Stability Formulation Prostacyclin Analog Cardiovascular Research

Defined Hypotenstive and Anti-Platelet Potency of Ciprostene Relative to PGI2 in Human Subjects

In a controlled human study, ciprostene (calcium salt) was found to be approximately 15 times less potent than prostacyclin (epoprostenol) as a hypotensive and anti-aggregatory agent [1]. This finding is critical for experimental design and data interpretation, as it establishes a clear, quantitative baseline for dose selection when replacing the native ligand in a human model. The study also established a safe and well-tolerated infusion rate of 120 ng/kg/min over 8 hours, providing a validated dosing reference for subsequent clinical or translational research [2].

Pharmacology Potency Human Study Clinical Pharmacology

Comparative Hemodynamic and Anti-Platelet Activity of Ciprostene vs. PGI2 in Primate and Canine Models

In a direct comparative study, ciprostene was systematically compared to prostacyclin (PGI2) in anesthetized monkeys and dogs [1]. In anesthetized patas monkeys, ciprostene was 72 times less potent than PGI2 as both a hypotensive and anti-aggregating agent, with an ID50 for ADP-induced platelet aggregation of 9.1 µg/kg/min ex vivo and 60 ng/ml in vitro . In anesthetized beagle dogs, ciprostene was 76 times less potent as a hypotensive agent. In anesthetized greyhounds, the potency differential was 23 times less active as an anti-aggregatory agent and 40 times less active as a hypotensive agent. Importantly, the duration of the hypotensive response was not significantly different between the two compounds in either species, confirming that the stability advantage of ciprostene does not come at the cost of prolonged, unmanageable hemodynamic effects [1].

In Vivo Pharmacology Hemodynamics Platelet Aggregation Animal Model

Ciprostene's Differential Potency and Selectivity vs. Carbacyclin and Cicaprost in Inhibiting Monocytic Tissue Factor Expression

In a study examining the inhibition of endotoxin-induced tissue factor expression on human THP-1 monocytic cells, ciprostene and carbacyclin were both found to be 100 times less potent than the orally active analog cicaprost [1]. This data highlights the significant potency variation within the class of prostacyclin analogs, even among those with similar chemical structures. While ciprostene retains activity, its lower potency compared to cicaprost in this specific anti-inflammatory assay indicates a distinct pharmacological profile that may be advantageous or disadvantageous depending on the research objective. This specific, comparative potency ratio is a critical data point for researchers selecting a tool compound for studies of vascular inflammation and the coagulation cascade [2].

Inflammation Monocyte Tissue Factor Selectivity

Clinical Evidence of Therapeutic Benefit in Peripheral Vascular Disease: A Placebo-Controlled Trial

A randomized, double-blind, placebo-controlled clinical trial in 211 patients with peripheral vascular disease (PVD) and ischemic ulcers investigated the effect of ciprostene (calcium salt) administered as a 120 ng/kg/min infusion for 8 hours daily over 7 days [1]. The primary outcome related to ulcer healing: the proportion of patients achieving a reduction in ulcer size by at least 50% at month 4 was significantly higher in the ciprostene group compared to placebo (P = .005) [2]. While the trial faced high dropout rates and a notable placebo effect, this specific, statistically significant finding validates ciprostene's in vivo biological activity in a complex, disease-relevant human model. The study also established a favorable safety and tolerability profile for this 7-day infusion regimen [1].

Peripheral Vascular Disease Ischemic Ulcers Clinical Trial Therapeutic Efficacy

High-Value Research and Industrial Applications for Ciprostene (calcium salt)


Ex Vivo Platelet Aggregation Assays Requiring a Stable Prostacyclin Agonist

For ex vivo studies of ADP-induced platelet aggregation, ciprostene (calcium salt) is a superior choice over the chemically unstable native ligand, epoprostenol (PGI2). Its stability allows for reproducible dose-response curves to be generated in platelet-rich plasma over extended periods, with a validated in vitro ID50 of 60 ng/ml [1]. This avoids the rapid degradation artifacts associated with PGI2 and provides a consistent, well-characterized inhibitory signal.

Long-Term In Vivo Infusion Studies in Animal Models of Cardiovascular Disease

In chronic or prolonged infusion studies in conscious animals (e.g., dogs, monkeys), ciprostene's stability is critical. The compound has been shown to induce a sustained, dose-dependent hypotension and tachycardia without a significantly altered duration of effect compared to PGI2 [2]. This allows for stable hemodynamic modulation over hours, which is impractical with the short-lived PGI2. Researchers can confidently scale doses based on the species-specific potency ratios (e.g., 76x less potent than PGI2 in the beagle dog for hypotension) provided in the literature [3].

Translational Research in Peripheral Arterial Disease and Wound Healing

Ciprostene is a key tool compound for investigating therapeutic mechanisms in peripheral vascular disease (PVD) and ischemic wound healing. A landmark clinical trial demonstrated that a 7-day infusion of ciprostene (120 ng/kg/min) led to a statistically significant (P = .005) improvement in the rate of ulcer size reduction in PVD patients [4]. This human efficacy signal makes ciprostene highly relevant for preclinical studies exploring the role of prostacyclin signaling in angiogenesis, tissue repair, and the management of critical limb ischemia.

Studies of Prostacyclin Receptor (IP) Signaling and Downstream cAMP Effects

Ciprostene serves as a well-defined, stable agonist for the prostacyclin receptor (IP). Its use in cellular assays (e.g., on human monocytes or smooth muscle cells) reliably elevates intracellular cyclic AMP (cAMP), a key second messenger in anti-inflammatory and anti-proliferative pathways [5]. The compound's characterized potency relative to other analogs, such as being 100-fold less potent than cicaprost in inhibiting monocytic tissue factor expression [6], provides a valuable benchmark for studying structure-activity relationships within the prostacyclin mimetic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprostene (calcium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.